molecular formula C6H14CaO10 B12063643 D-Glyceric acid calcium salt dihydrate

D-Glyceric acid calcium salt dihydrate

Cat. No.: B12063643
M. Wt: 286.25 g/mol
InChI Key: OKEVQKKVYQHNFW-AKYROZSLSA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions

D-Glyceric acid calcium salt dihydrate can be synthesized through the enzymatic conversion of L-tartrate to D-glycerate using microorganisms such as Pseudomonas sp. group Ve-2 . The enzyme L-tartrate decarboxylase catalyzes this conversion with high selectivity and yield . Another method involves the oxidation of methyl-D-glucopyranoside followed by hydrolysis .

Industrial Production Methods

Comparison with Similar Compounds

Similar Compounds

    Lactic acid calcium salt: Similar in structure but differs in the position of hydroxyl groups.

    Malic acid calcium salt: Contains an additional carboxyl group compared to D-glyceric acid calcium salt dihydrate.

    Citric acid calcium salt: Contains multiple carboxyl groups and hydroxyl groups, making it more complex.

Uniqueness

This compound is unique due to its specific role in calcium ion signaling and its high selectivity in enzymatic synthesis . Its ability to modulate intracellular calcium levels makes it particularly valuable in biochemical and biomedical research .

Properties

Molecular Formula

C6H14CaO10

Molecular Weight

286.25 g/mol

IUPAC Name

calcium;(2R)-2,3-dihydroxypropanoate;dihydrate

InChI

InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m11.../s1

InChI Key

OKEVQKKVYQHNFW-AKYROZSLSA-L

Isomeric SMILES

C([C@H](C(=O)[O-])O)O.C([C@H](C(=O)[O-])O)O.O.O.[Ca+2]

Canonical SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2]

Origin of Product

United States

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